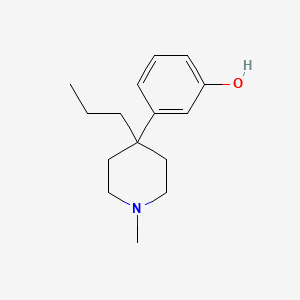
3-(1-Methyl-4-propylpiperidin-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-4-propylpiperidin-4-yl)phenol is a chemical compound that belongs to the class of phenols, which are characterized by an aromatic ring bonded to a hydroxyl group. This compound also contains a piperidine ring, a six-membered heterocycle with one nitrogen atom. The presence of both phenolic and piperidine moieties in its structure makes it an interesting compound for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-propylpiperidin-4-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a piperidine derivative. The reaction typically requires strong electron-withdrawing groups on the aromatic ring to facilitate the substitution. The reaction conditions often include the use of a polar aprotic solvent and a base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity .
Industrial Production Methods
On an industrial scale, phenols are often produced through the cumene process, which involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone . The piperidine moiety can be introduced through subsequent reactions involving the appropriate piperidine derivative.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-4-propylpiperidin-4-yl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, and sulfonic acid derivatives of phenol.
Aplicaciones Científicas De Investigación
3-(1-Methyl-4-propylpiperidin-4-yl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-4-propylpiperidin-4-yl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound with a simpler structure, lacking the piperidine ring.
4-Hexylresorcinol: A phenolic compound with a hexyl group, used as an antiseptic.
Piperidine: A simpler piperidine derivative without the phenolic hydroxyl group.
Uniqueness
3-(1-Methyl-4-propylpiperidin-4-yl)phenol is unique due to the presence of both phenolic and piperidine moieties in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
83310-59-2 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
3-(1-methyl-4-propylpiperidin-4-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-3-7-15(8-10-16(2)11-9-15)13-5-4-6-14(17)12-13/h4-6,12,17H,3,7-11H2,1-2H3 |
Clave InChI |
UWLNPEIPJBRPFU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCN(CC1)C)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


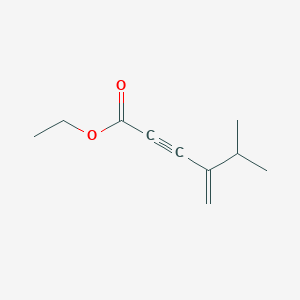
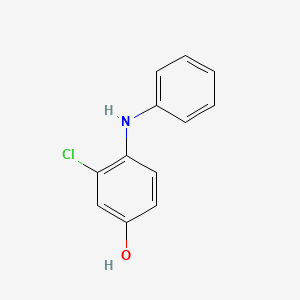
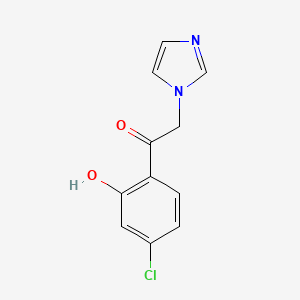
![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)
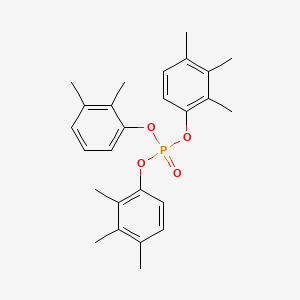
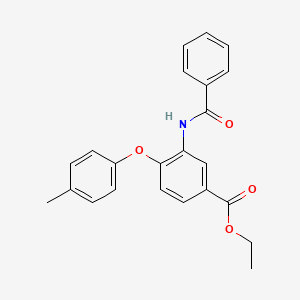

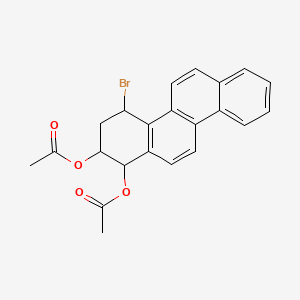
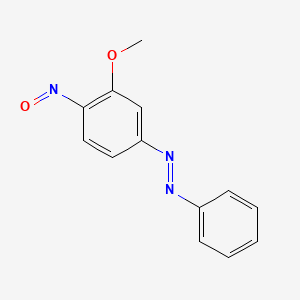
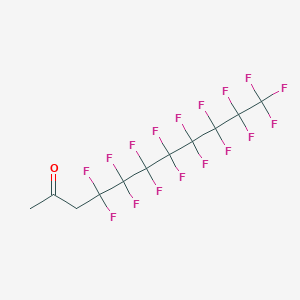
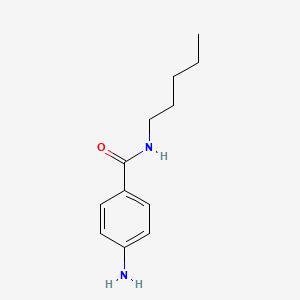
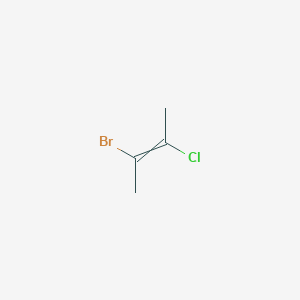
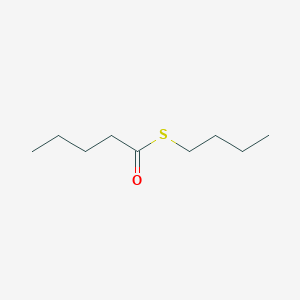
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
